molecular formula C8H13BrO2 B1290965 7-Bromo-7-octenoic acid CAS No. 732248-52-1

7-Bromo-7-octenoic acid

Cat. No.: B1290965
CAS No.: 732248-52-1
M. Wt: 221.09 g/mol
InChI Key: RDWFNHQYPDTHSM-UHFFFAOYSA-N
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Description

7-Bromo-7-octenoic acid (7-Br-7-OA) is a brominated fatty acid that has been studied extensively in recent years due to its potential applications in medicine, biochemistry, and biotechnology. 7-Br-7-OA is an important molecule, as it is structurally similar to many other fatty acids, yet it has unique properties that make it an attractive target for research. 7-Br-7-OA is synthesized in a number of ways, including through the use of brominating agents, and it has been studied for its biochemical and physiological effects.

Scientific Research Applications

Surface Chemistry and Material Science

The study by Bavisotto et al. (2021) delves into the adsorption and reaction pathways of 7-octenoic acid on copper surfaces, which is closely related to 7-Bromo-7-octenoic acid due to its structural similarity. This research is pivotal in understanding the surface interactions at the molecular level, which has implications for material science, especially in the development of coatings and catalysts. The findings demonstrate how 7-octenoic acid adsorbs on copper, transitions through various states upon heating, and eventually contributes to the formation of a carbonaceous layer, hinting at potential applications in surface modification and protective layer formation (Bavisotto et al., 2021).

Organic Synthesis and Catalysis

In the realm of organic synthesis, Das et al. (2016) showcased the photocatalytic protonation of a silylenol ether using 7-bromo-2-naphthol as an excited-state proton transfer (ESPT) catalyst. This study not only highlights the utility of brominated compounds as catalysts in organic reactions but also opens new avenues for the synthesis of complex organic molecules through light-mediated reactions. Such methodologies are crucial for the development of more efficient and sustainable chemical processes (Das et al., 2016).

Environmental Chemistry

Jiang et al. (2014) explored the oxidation of bromophenols (BrPs) and the formation of brominated polymeric products during water treatment with potassium permanganate. Given the structural similarity, the insights from this study can be extrapolated to understand the behavior of this compound in water treatment processes. The research highlights the potential for the formation of brominated by-products, which is a significant concern in environmental chemistry and water purification technologies. Understanding these reactions is essential for improving water treatment methods to minimize the formation of potentially harmful by-products (Jiang et al., 2014).

Safety and Hazards

The safety data sheet for 7-Octenoic acid, a related compound, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

7-bromooct-7-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c1-7(9)5-3-2-4-6-8(10)11/h1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWFNHQYPDTHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641253
Record name 7-Bromooct-7-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732248-52-1
Record name 7-Bromooct-7-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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